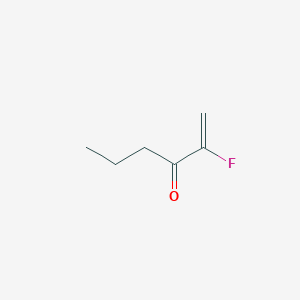
2-Fluorohex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorohex-1-en-3-one is an organic compound characterized by the presence of a fluorine atom attached to a hexene chain with a ketone functional group. This compound is part of the broader class of fluorinated organic molecules, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorohex-1-en-3-one typically involves multiple steps. One common method starts with the bromo-fluorination of 6-chlorohex-1-ene, followed by the elimination of hydrogen bromide (HBr). The resulting intermediate undergoes a Finkelstein reaction to introduce the fluorine atom, and subsequent alkylation with a benzocyclobutene derivative yields the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorohex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Fluorohex-1-en-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic effects and as diagnostic agents in medical imaging.
Industry: The compound is used in the production of fine chemicals and specialty materials, benefiting from its reactivity and stability.
Mécanisme D'action
The mechanism by which 2-Fluorohex-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Fluorobenzene: A simpler fluorinated aromatic compound with different reactivity and applications.
6-Fluorohex-1-ene: A structurally similar compound but without the ketone functional group, leading to different chemical behavior.
Uniqueness: 2-Fluorohex-1-en-3-one’s combination of a fluorine atom and a ketone group on a hexene chain makes it unique in its reactivity and potential applications. This structural arrangement allows for diverse chemical transformations and interactions, distinguishing it from other fluorinated compounds.
Propriétés
Numéro CAS |
76328-97-7 |
|---|---|
Formule moléculaire |
C6H9FO |
Poids moléculaire |
116.13 g/mol |
Nom IUPAC |
2-fluorohex-1-en-3-one |
InChI |
InChI=1S/C6H9FO/c1-3-4-6(8)5(2)7/h2-4H2,1H3 |
Clé InChI |
RTLTXSRGTTXKDR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


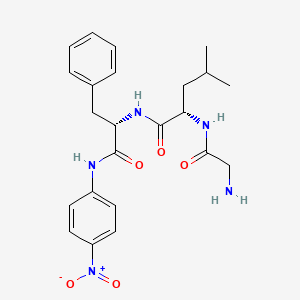
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
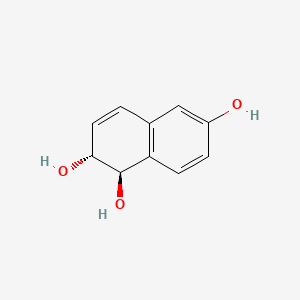
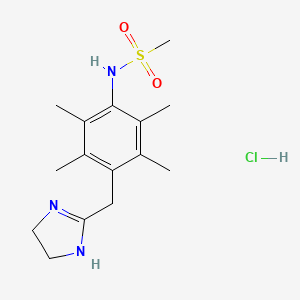
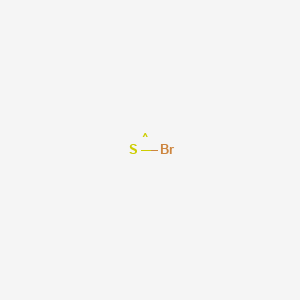
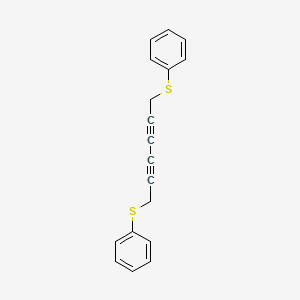
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
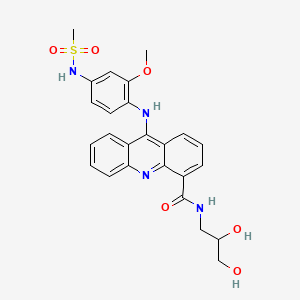

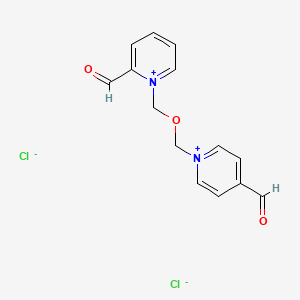
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
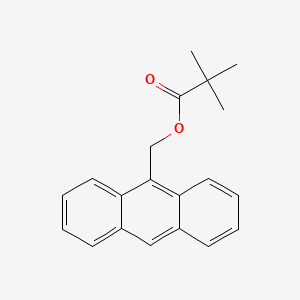

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
